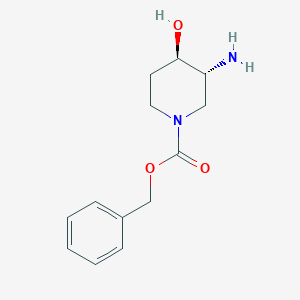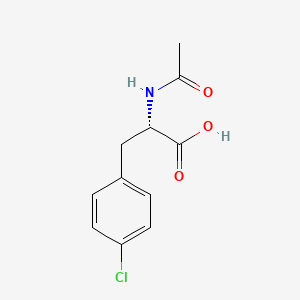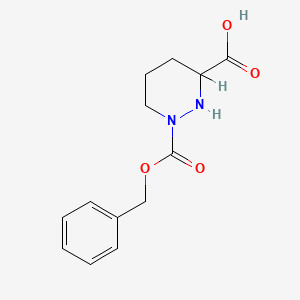
3-Aminopyrazine-2-thiol
Vue d'ensemble
Description
3-Aminopyrazine-2-thiol (3-APT) is an organosulfur compound derived from pyrazine and amino acid, and is widely used in scientific research and lab experiments. It has unique chemical and physical properties, such as low toxicity, high solubility, and low viscosity.
Applications De Recherche Scientifique
Activité antimicrobienne
3-Aminopyrazine-2-thiol: les dérivés ont été étudiés pour leur potentiel dans la lutte contre diverses infections microbiennes. La conception et la synthèse de ces composés ont conduit à la découverte de molécules présentant une activité antimycobactérienne, antibactérienne et antifongique significative. Ceci est particulièrement pertinent dans la recherche de nouveaux traitements contre les souches résistantes de bactéries et de champignons .
Traitement de la tuberculose
Les propriétés antimycobactériennes de This compound en font un candidat pour le traitement de la tuberculose (TB). Avec le défi permanent de la tuberculose et l'émergence de formes résistantes aux médicaments, de nouveaux médicaments basés sur ce composé pourraient être essentiels pour fournir des options de traitement plus efficaces .
Découverte et synthèse de médicaments
This compound: sert d'échafaudage pour la synthèse de divers médicaments. Sa polyvalence permet la création de nombreux dérivés, qui peuvent être adaptés à des cibles thérapeutiques spécifiques. Le rôle de ce composé dans la synthèse de médicaments souligne son importance en chimie médicinale et en développement pharmaceutique .
Recherche sur le cancer
En recherche sur le cancer, les dérivés de This compound ont été évalués pour leurs effets cytotoxiques sur les lignées cellulaires cancéreuses. Cette recherche est cruciale pour développer de nouveaux agents chimiothérapeutiques capables de cibler sélectivement les cellules cancéreuses tout en minimisant les dommages aux cellules saines .
Biologie chimique
La structure chimique unique de This compound en fait un sujet intéressant pour les études de biologie chimique. Sa réactivité et son interaction avec les systèmes biologiques fournissent des informations sur le développement de nouveaux outils et sondes biochimiques .
Industries alimentaire et de la parfumerie
Au-delà des produits pharmaceutiques, This compound et ses dérivés trouvent des applications dans les industries alimentaire et de la parfumerie. Les propriétés structurelles du composé contribuent à la création de saveurs, de parfums et d'additifs qui améliorent les produits de consommation .
Mécanisme D'action
Target of Action
3-Aminopyrazine-2-thiol is a derivative of 3-aminopyrazine-2-carboxamides . These compounds have been found to display significant antimicrobial activity
Mode of Action
It can be inferred from the antimicrobial activity of its derivatives that it likely interacts with its targets to inhibit their function, leading to the death of the microbial cells .
Biochemical Pathways
Given its antimicrobial activity, it is likely that it interferes with essential biochemical pathways in the microbial cells, such as dna replication, protein synthesis, or cell wall synthesis .
Result of Action
The result of the action of this compound is the inhibition of microbial growth, as evidenced by its antimicrobial activity . This is likely due to the disruption of essential biochemical processes in the microbial cells, leading to cell death.
Safety and Hazards
Orientations Futures
The study of “3-Aminopyrazine-2-thiol” and similar compounds is ongoing. For instance, 3-acylaminopyrazine-2-carboxamides, which are derived from a previously reported inhibitor of human prolyl-tRNA synthetase, have shown promising antimycobacterial activity . This suggests that “this compound” and similar compounds could have potential applications in the development of new antimicrobial agents .
Analyse Biochimique
Biochemical Properties
3-Aminopyrazine-2-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form complexes with transition metals, which can influence its reactivity and interaction with other biomolecules . The compound can act as a ligand, binding to metal ions and forming coordination complexes that can affect enzymatic activity and protein function . Additionally, this compound has shown antimicrobial properties, interacting with bacterial enzymes and inhibiting their activity .
Cellular Effects
This compound has been found to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases . This modulation can lead to changes in gene expression and cellular metabolism. The compound has also been shown to induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent . Furthermore, this compound can disrupt cellular redox balance, leading to oxidative stress and affecting cell viability .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . It can also interact with DNA and RNA, affecting gene expression and protein synthesis . Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its bioactivity . Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzymatic activity and cellular processes . At high doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biomolecules . The compound can also influence metabolic flux, altering the levels of metabolites in cells . Additionally, this compound can interact with cofactors such as NADH and FAD, affecting redox reactions and energy metabolism .
Propriétés
IUPAC Name |
3-amino-1H-pyrazine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c5-3-4(8)7-2-1-6-3/h1-2H,(H2,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTBQOIJRXTFRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=S)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450718 | |
| Record name | 3-Aminopyrazine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31613-87-3 | |
| Record name | 3-Aminopyrazine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main synthetic application of 3-Aminopyrazine-2-thiol described in the research?
A1: this compound is a key precursor for synthesizing various thiazolo[4,5-b]pyrazines. The research demonstrates its reaction with orthoesters and potassium ethyl xanthate to form the desired thiazolo[4,5-b]pyrazine ring system []. This reaction pathway highlights the compound's utility in constructing heterocyclic compounds with potential biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2R)-2-[3,4-Bis(trimethylsilyloxy)phenyl]-N-trimethylsilyl-2-trimethylsilyloxyethanamine](/img/structure/B1278694.png)




